

# AEG-41174 Aegera Therapeutics development

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**Compound Focus:** AEG-41174

Cat. No.: S547868

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## Core Drug Profile and Specifications

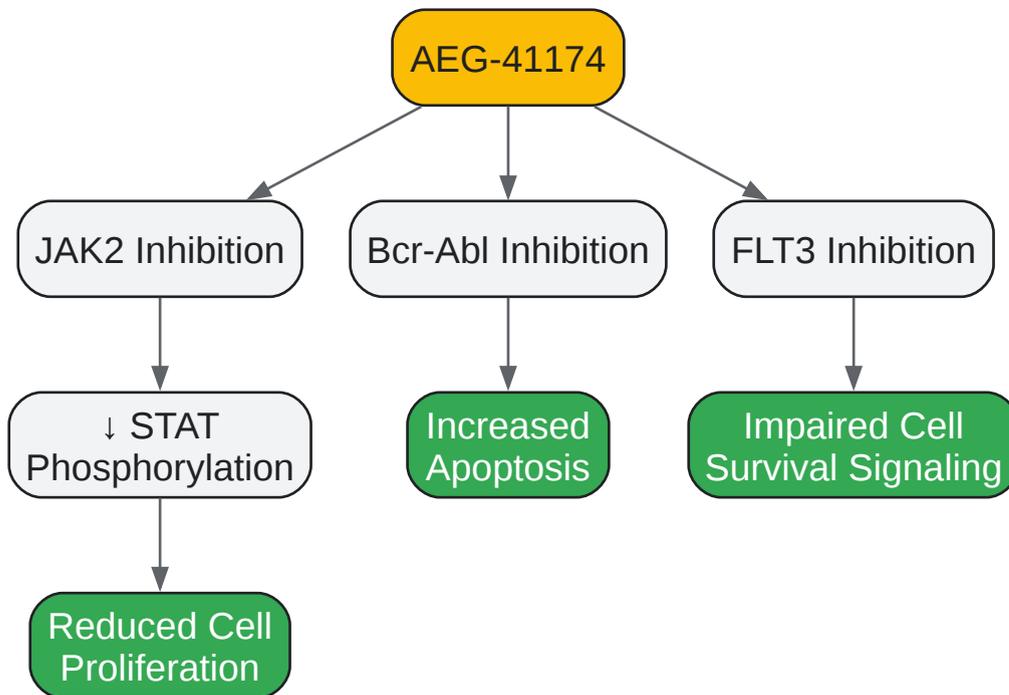
The table below summarizes the key technical data for **AEG-41174**:

Attribute	Details
Drug Type	Small molecule drug [1]
Primary Mechanism	Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [2] [3]
Primary Targets	Tyrosine-protein kinase JAK2 (Janus kinase 2), Tyrosine-protein kinase receptor FLT3, Bcr-Abl [2] [1]
Highest Phase of Development	Phase 1 (Discontinued) [1]
Indication (in trials)	Hematologic Neoplasms [1]
Molecular Formula	$C_{18}H_{18}N_4O$ [2]
Molecular Weight	306.36 g/mol [2]
Synonym	AEG 41174, AEG41174, LS-104 [1]
Solubility	Soluble in DMSO; not soluble in water [2]

## Mechanism of Action and Signaling Pathways

**AEG-41174** was designed to inhibit several therapeutically significant kinases implicated in cancer cell proliferation and survival [2].

- **Novel Binding Mechanism:** As a **non-ATP competitive inhibitor**, **AEG-41174** binds to the active sites of target kinases differently than ATP, the cell's primary energy molecule. This mechanism can potentially overcome resistance that often develops against ATP-competitive inhibitors like imatinib [2].
- **Key Signaling Pathways:** By inhibiting JAK2, FLT3, and Bcr-Abl, **AEG-41174** targets critical pathways in hematological malignancies. The diagram below illustrates its primary molecular targets and their roles in cancer signaling.



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## Development History and Current Status

**AEG-41174** was developed by **Aegera Therapeutics Inc.**, a clinical-stage biotechnology company founded in 1997 and headquartered in Quebec, Canada [4] [3].

- **Clinical Trial Phase:** The drug entered Phase 1 clinical trials for **Hematologic Neoplasms** in the United States and Germany [1].
- **Current Status:** The drug's highest phase is listed as **Phase 1 (Discontinued)**, indicating that clinical development has been halted [1]. The reasons for discontinuation are not detailed in the available information.

## Comparative Analysis with Other Kinase Inhibitors

The table positions **AEG-41174** among other kinase inhibitors, highlighting its unique potential mechanism.

Compound Name	Target Kinase(s)	Mechanism	Clinical Status
<b>AEG-41174</b>	<b>Janus kinase 2 (JAK2), Bcr-Abl</b>	<b>Non-ATP competitive inhibitor</b>	<b>Phase 1 (Discontinued)</b> [2] [1]
Imatinib	Bcr-Abl	ATP competitive inhibitor	Approved for CML [2]
Ruxolitinib	Janus kinase 1 & 2	ATP competitive inhibitor	Approved for myelofibrosis [2]
Nilotinib	Bcr-Abl	ATP competitive inhibitor	Approved for CML [2]

## Experimental Considerations for Research

For researchers continuing to study compounds with similar mechanisms, here are key experimental aspects based on available data.

- **Key Experimental Readouts:** Preclinical studies for kinase inhibitors typically focus on:
  - **Cell Viability Assays:** Measuring reduction in proliferation of cancer cell lines.
  - **Western Blot Analysis:** Confirming inhibition of target kinases by detecting decreased phosphorylation of JAK2, FLT3, Bcr-Abl, and downstream effectors like STAT.
  - **Apoptosis Assays:** Using methods like flow cytometry with Annexin V staining to quantify increased cell death.
- **Notable Combination Potential:** While specific data for **AEG-41174** combinations is limited, Aegera's other clinical programs explored **IAP inhibitors in combination with TRAIL receptor**

**antibodies**, showing dramatic synergistic activity [3]. This suggests potential for researching **AEG-41174** in rational combinations.

## Conclusion

**AEG-41174** was a first-in-class non-ATP competitive kinase inhibitor with a novel mechanism. Its discontinuation in Phase 1 highlights the challenges in drug development. Research on its specific molecular interactions and clinical trial data could provide valuable insights for developing next-generation kinase inhibitors.

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## References

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